Methyl thiane-2-carboxylate
Overview
Description
“Methyl thiane-2-carboxylate” is an organic compound with the IUPAC name “methyl tetrahydro-2H-thiopyran-2-carboxylate”. It has a molecular weight of 160.24 . The compound is in liquid form and is stored at room temperature .
Molecular Structure Analysis
“Methyl thiane-2-carboxylate” has a total of 22 bonds, including 10 non-H bonds, 1 multiple bond, 2 rotatable bonds, 1 double bond, 1 six-membered ring, 1 ester (aliphatic), and 1 sulfide .Scientific Research Applications
Polymerization Initiators
Methyl thiane-2-carboxylate and its derivatives have been investigated for their role in polymerization processes. For instance, compounds related to methyl thiane-2-carboxylate, such as 2-thioxanthone-thioacetic acid and 2-(carboxymethoxy)thioxanthone, have been synthesized and characterized for their capability to act as bimolecular photoinitiators for free radical polymerization of methyl methacrylate. The proposed mechanism involves an intermolecular electron-transfer reaction followed by decarboxylation to generate alkyl radicals that initiate polymerization (Aydın, Arsu, & Yagcı, 2003).
Analytical Pyrolysis and Thermochemolysis
Methyl thiane-2-carboxylate and its structural analogs play a role in analytical pyrolysis and thermochemolysis, where they are used as reagents. Thermally assisted hydrolysis and methylation (THM) techniques, employing reagents like tetramethylammonium hydroxide (TMAH), have seen developments for the analysis of a wide array of substances including synthetic and natural resins, lipids, wood products, and soil substances. These techniques are instrumental in understanding the chemical composition and decomposition pathways of complex mixtures (Challinor, 2001); (Shadkami & Helleur, 2010).
Catalysis in Chemical Synthesis
In the realm of organic synthesis, derivatives related to methyl thiane-2-carboxylate are used as catalysts or substrates in various chemical reactions. For example, palladium-catalyzed methylation and arylation of sp^2 and sp^3 C-H bonds in simple carboxylic acids have been demonstrated using sodium carboxylates as substrates. This showcases the role of such compounds in facilitating C-H activation/C-C coupling sequences, underscoring their significance in synthetic organic chemistry (Giri et al., 2007).
Environmental and Biological Studies
Furthermore, the microbial metabolism of thiophen-2-carboxylate, a structurally related compound, reveals its biodegradability and role in microbial growth processes. Studies have isolated organisms capable of using thiophen-2-carboxylate as a sole source of carbon, energy, and sulfur, highlighting its potential impact on environmental bioremediation and microbial ecology (Cripps, 1973).
Safety And Hazards
“Methyl thiane-2-carboxylate” is labeled with the GHS07 pictogram, indicating that it is a hazardous substance. The hazard statements associated with this compound are H315, H319, and H335, which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .
properties
IUPAC Name |
methyl thiane-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2S/c1-9-7(8)6-4-2-3-5-10-6/h6H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCUGAIGMXRQPQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCCS1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl thiane-2-carboxylate |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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